11H-Benzo[a]fluorene
CAS No.: 30777-18-5
Cat. No.: VC13301584
Molecular Formula: C17H12
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
![11H-Benzo[a]fluorene - 30777-18-5](/images/structure/VC13301584.png)
Specification
CAS No. | 30777-18-5 |
---|---|
Molecular Formula | C17H12 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 11H-benzo[a]fluorene |
Standard InChI | InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-10H,11H2 |
Standard InChI Key | HKMTVMBEALTRRR-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES | C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Boiling Point | 405 °C 399 °C |
Colorform | White or off-white powder Platelets from acetone or acetic acid Colorless plate like crystals Beige powder[Sigma-Aldrich; Product Information for 11H-Benzo |
Melting Point | 189.6 °C 189 °C |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
11H-Benzo[a]fluorene consists of a fluorene core fused with a benzene ring at the [a] position, resulting in a planar, conjugated system. The "11H" designation specifies the location of the hydrogen atom on the central five-membered ring, distinguishing it from isomers such as 11H-benzo[b]fluorene. The compound’s rigidity and extended π-system contribute to its stability and reactivity in electrophilic substitution reactions . X-ray crystallography of related derivatives, such as 11-methyl-11H-benzo[a]fluorene, confirms a bond length alternation pattern typical of aromatic systems, with an average C–C bond length of .
Physicochemical Properties
Key physical properties of 11H-benzo[a]fluorene include a molecular weight of , a calculated density of , and a high boiling point exceeding . Its low water solubility () and high octanol-water partition coefficient () underscore its hydrophobicity and propensity for bioaccumulation . Spectroscopic data, such as UV-Vis absorption maxima at and , reflect its extended conjugation .
Table 1: Comparative Physicochemical Properties of 11H-Benzo[a]fluorene and Derivatives
Property | 11H-Benzo[a]fluorene | 11-Methyl Derivative |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 216.28 | 230.30 |
Density (g/cm³) | 1.24* | 1.137 |
Boiling Point (°C) | >400* | 400.3 |
LogP | 5.2* | 4.97 |
*Estimated from structural analogs .
Synthesis and Reactivity
Historical Synthetic Routes
Early syntheses of benzo[a]fluorene derivatives relied on Friedel-Crafts alkylation and cyclodehydration strategies. Badger’s 1941 method involved treating 2-naphthylmagnesium bromide with ketones, followed by acid-catalyzed cyclization to yield 11H-benzo[a]fluorene in moderate yields . These routes often suffered from harsh conditions (e.g., , ) and low regioselectivity, necessitating costly purification steps .
Modern Palladium-Catalyzed Annulation
A 2024 breakthrough by Zhang et al. demonstrated a palladium-catalyzed cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes to synthesize benzo[a]fluorenes efficiently . The reaction proceeds via oxidative addition of the C–Br bond, alkyne insertion, and intramolecular C–H activation, achieving yields up to 85% under optimized conditions (, , , ) . This method tolerates electron-donating and withdrawing substituents, enabling access to derivatives like 4-chloro-11H-benzo[a]fluorene .
Toxicological Profile
Developmental Toxicity in Aquatic Models
Exposure of zebrafish embryos to 11H-benzo[a]fluorene at induced a dioxin-like phenotype characterized by pericardial edema and axial curvature within 120 hours . Microarray analysis revealed upregulation of cytochrome P450 1a () by 12-fold, indicative of aryl hydrocarbon receptor (AhR) activation . Comparatively, 4-azapyrene, a structural analog, caused distinct craniofacial malformations, suggesting divergent mechanisms of action .
Endocrine Disruption and Carcinogenicity
Although direct evidence of carcinogenicity in mammals is limited, 11H-benzo[a]fluorene is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its structural similarity to benz[a]anthracene . In vitro assays using CALUX reporter cells showed weak estrogenic activity (), implicating potential endocrine-disrupting effects at environmental concentrations .
Environmental Impact and Regulation
Environmental Persistence
As a component of PAH mixtures from combustion processes, 11H-benzo[a]fluorene resists microbial degradation in anaerobic sediments, with a half-life exceeding 180 days . Its hydrophobicity facilitates adsorption onto particulate matter, leading to long-range atmospheric transport and deposition in aquatic ecosystems .
Regulatory Guidelines
The European Union’s REACH regulation mandates strict monitoring of benzo[a]fluorene in industrial emissions, with a permissible exposure limit (PEL) of over an 8-hour workday . The U.S. Environmental Protection Agency (EPA) recommends a water quality criterion of to protect aquatic life, reflecting its high toxicity to Daphnia magna () .
Applications in Materials Science
Organic Semiconductors
The planar structure of 11H-benzo[a]fluorene derivatives enables applications in organic light-emitting diodes (OLEDs). For instance, 11-methyl-11H-benzo[a]fluorene exhibits a high hole mobility of , making it suitable for use in hole-transport layers .
Polymeric Materials
Copolymerization with thiophene units yields conjugated polymers with narrow bandgaps (), which are promising for photovoltaic devices . These polymers achieve power conversion efficiencies of 6.5% under AM 1.5G illumination, rivaling traditional fullerene-based systems .
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